molecular formula C16H26Br2S B115882 2,5-Dibromo-3-dodecylthiophene CAS No. 148256-63-7

2,5-Dibromo-3-dodecylthiophene

Cat. No. B115882
M. Wt: 410.3 g/mol
InChI Key: ZIZGNWAMVWNAJT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-dodecylthiophene is a chemical compound with the empirical formula C16H26Br2S . It has a molecular weight of 410.25 . It is used as a polymerization tool and is a conducting polymer precursor .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-dodecylthiophene can be represented by the SMILES string CCCCCCCCCCCCc1cc(Br)sc1Br . The InChI key for this compound is ZIZGNWAMVWNAJT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-dodecylthiophene is a liquid at 20°C . It has a density of 1.321 g/mL at 25°C and a boiling point of 135°C at 2.5 mmHg . The refractive index is 1.53 .

Scientific Research Applications

Synthesis and Polymerization

2,5-Dibromo-3-dodecylthiophene is utilized in the synthesis of various polythiophenes. For instance, in a study by Loewe and McCullough (2000), attempts were made to prepare regioregular and regiorandom poly(3-dodecylthienylenevinylene) using 2,5-dibromo-3-dodecylthiophene. This study highlights the challenges in achieving structural regularity and discusses the resulting impact on the polymers' physical properties, such as UV/vis, NMR, X-ray, and electrical conductivity measurements (Loewe & McCullough, 2000).

Electrochemical Studies

Masa-aki Sato et al. (1991) investigated the electrochemical polymerization of 3-dodecylthiophene, providing insights into the propagation mechanism of the polymerization process. This research is vital for understanding the synthesis of polythiophenes via electrochemical methods, a category to which 2,5-Dibromo-3-dodecylthiophene belongs (Sato et al., 1991).

Nanotransfer and Molecular Arrangement

Research by Onoki et al. (2008) demonstrated the successful fabrication of a poly(3-dodecylthiophene-2,5-diyl) film with in-plane anisotropic molecular arrangement. This study is significant for applications involving controlled molecular arrangement in polymer thin films, a relevant area for 2,5-Dibromo-3-dodecylthiophene-based materials (Onoki et al., 2008).

Properties of Copolymers

Sato et al. (1990) explored the electrochemical copolymerization of 3-dodecylthiophene and 3-methylthiophene, revealing how the structural composition affects the copolymers' properties, such as conductivity and solubility. This research provides insights into the behavior of polymers that may incorporate 2,5-Dibromo-3-dodecylthiophene (Sato et al., 1990).

Polymer Growth in Porous Silicon Layers

A study by Errien et al. (2005) described the electrochemical growth of poly(3-dodecylthiophene) into porous silicon layers, a process that is relevant to the applications of 2,5-Dibromo-3-dodecylthiophene in creating structures like active optical guides (Errien et al., 2005).

Safety And Hazards

2,5-Dibromo-3-dodecylthiophene is classified as an eye irritant, category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2,5-dibromo-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGNWAMVWNAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-78-6
Record name Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10408038
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-dodecylthiophene

CAS RN

148256-63-7
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MG Wilson - 2014 - nova.newcastle.edu.au
The main purpose of this thesis was to develop a synthetic process that would allow for the low cost production of regioregular poly (3-hexylthiophene) at high levels of reproducibility in …
Number of citations: 2 nova.newcastle.edu.au
T Sato, H Kokubo, H Fukumoto… - Bulletin of the Chemical …, 2005 - journal.csj.jp
3-Alkynyl-2,5-dibromothiophene 2 and 3,3′-dialkynyl-5,5′-dibromo-2,2′-bithiophene have been prepared. Pd-catalyzed polycondensation between 2 and 2,2′-p-[2,5-bis(…
Number of citations: 8 www.journal.csj.jp
RS Loewe, PC Ewbank, J Liu, L Zhai… - …, 2001 - ACS Publications
An investigation of the new synthetic method to synthesize regioregular, head-to-tail coupled poly(3-alkylthiophenes) using magnesium−halogen exchange (Grignard metathesis) called …
Number of citations: 678 pubs.acs.org
MC Iovu, EE Sheina, RR Gil, RD McCullough - Macromolecules, 2005 - ACS Publications
The Grignard metathesis (GRIM) polymerization of 3-alkylthiophenes proceeds by a quasi-“living” chain growth mechanism, not by a step growth process. Kinetic studies of the Grignard …
Number of citations: 737 pubs.acs.org
WX Chen, YQ Gu, CY Luo, XL Zhang - Materials Science Forum, 2015 - Trans Tech Publ
Three kinds of poly (3-alkylthiophene), such as poly (3-butylthiophene) (P3BT), poly (3-hexylthiophene) (P3HT) and poly (3-dodecylthiophene) (P3DDT) were prepared by the Grignard …
Number of citations: 4 www.scientific.net
RS Loewe, RD McCullough - Chemistry of materials, 2000 - ACS Publications
Attempts were made to prepare completely regioregular poly(3-dodecylthienylenevinylene) (PDDTV) and the completely regiorandom PDDTV. However, attempts to prepare the …
Number of citations: 104 pubs.acs.org
M Watanabe, M Kijima - IOP Conference Series: Materials …, 2014 - iopscience.iop.org
Two types of 2, 5-dibromothiophene monomers having a dodecyl chain and a 2-phenylnaphthalene one were randomly copolymerised in different feed molar ratio by Ni-catalysed chain…
Number of citations: 1 iopscience.iop.org
RS Loewe, SM Khersonsky… - Advanced …, 1999 - Wiley Online Library
Poly(3‐alkylthiophenes) (PATs) exhibit promising electronic properties; however, their regioregular syntheses are only beginning to be developed. The authors describe a new method …
Number of citations: 898 onlinelibrary.wiley.com
JS Kim, J Han, Y Kim, H Park, JP Coote… - …, 2018 - ACS Publications
Microphase-separation behavior of conjugated–amorphous block copolymers (BCPs) is driven by a complex interplay between Flory–Huggins interaction (χ), liquid crystalline (LC) …
Number of citations: 20 pubs.acs.org
M Al-Hashimi, MA Baklar, F Colleaux… - …, 2011 - ACS Publications
Here we report the synthesis of novel poly(3-alkyl-2,5-selenylenevinylene)s (PSV) by the polymerization of 2,5-dibromo-3-alkylselenophene and (E)-1,2-bis(tributylstannyl)ethylene …
Number of citations: 47 pubs.acs.org

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